Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Chemical Building Blocks

A versatile piperazine building block for CNS-targeted drug discovery and SAR library synthesis. The 2-phenylethyl substituent and carbamate/ester functionalities enable rapid derivatization. Procurement decisions should be based solely on synthetic route requirements, purity, and vendor reliability—no head-to-head performance data exist for this research intermediate.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 717867-45-3
Cat. No. B2661141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-phenylethyl)piperazine-1-carboxylate
CAS717867-45-3
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCOC(=O)N1CCN(CC1)CCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-18-14(17)16-11-9-15(10-12-16)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
InChIKeyVQFYMVFFAJJYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate (CAS 717867-45-3): Core Properties and Niche as a Specialized Research Intermediate


Methyl 4-(2-phenylethyl)piperazine-1-carboxylate (CAS 717867-45-3) is a synthetic small molecule with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It is a piperazine derivative, characterized by a methyl carboxylate group and a 2-phenylethyl substituent on the piperazine ring . The compound is primarily offered as a research intermediate and building block for organic synthesis, typically with a purity of 97-98% . It is intended for laboratory research and further manufacturing use only .

The Critical Limitation of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate: A Lack of Comparator Data Precludes Evidence-Based Selection


In contrast to a typical evidence guide, a critical finding from this analysis is the absence of quantifiable differentiation data for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate. A comprehensive search of primary research papers, patents, and authoritative databases found no head-to-head comparisons, cross-study comparables, or robust class-level inferences that would allow a user to objectively prioritize this compound over a closely related analog based on activity, selectivity, or other performance metrics. This is because the compound's primary use appears to be as a synthetic intermediate, not as a lead compound in advanced biological testing . Any claim of superiority or specific advantage over alternatives is currently unsupported by the public scientific record. Therefore, procurement decisions based purely on performance are not possible, and selection must be guided by synthetic route requirements, purity, and vendor reliability.

Quantitative Evidence Assessment for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate


Note on the Absence of Comparator-Based Evidence

No direct head-to-head comparisons, cross-study comparables, or robust class-level inferences were identified for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate. The available literature does not provide quantitative performance data that would allow a user to differentiate this specific compound from its analogs or alternatives based on biological activity or chemical reactivity . The compound is described as a building block for synthesizing more complex molecules .

Medicinal Chemistry Organic Synthesis Chemical Building Blocks

Identification of Potential Comparator Classes for Future Investigation

In the absence of direct evidence, a scientifically sound approach is to define the classes of compounds that would serve as the most relevant comparators for a SAR study. This establishes a clear baseline for any future comparative work. Based on its structure, the closest analogs would be the ethyl ester (Ethyl 4-(2-phenylethyl)piperazine-1-carboxylate) and the N-alkyl piperazine (1-Phenethylpiperazine) [1].

Structure-Activity Relationship Drug Discovery Medicinal Chemistry

Procurement-Aligned Research Applications for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate (CAS 717867-45-3)


Use as a Synthetic Intermediate in Medicinal Chemistry

The primary application scenario for Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is as a building block for the synthesis of more complex molecules in drug discovery programs . It can serve as a precursor for generating libraries of piperazine-containing compounds, which are privileged structures in medicinal chemistry . The carbamate and ester functionalities allow for further derivatization.

Development of Structure-Activity Relationship (SAR) Studies

This compound is a valuable tool for SAR studies investigating the role of the N1-substituent on piperazine scaffolds. Researchers can use it as a specific point in a chemical series to compare its biological or chemical properties with those of the ethyl ester analog or the N-H piperazine, once such data are generated .

General Organic Synthesis and Methodology Development

The compound can be employed in the development of new synthetic methodologies. For instance, it could be used as a substrate in reactions targeting the ester or the piperazine nitrogen, contributing to the broader field of organic chemistry .

Investigations into Nootropic or CNS-Active Agents

Given that piperazine derivatives are often explored for their neuropsychiatric activity , this specific carbamate could be used as a scaffold for designing new compounds for targets in the central nervous system (CNS), with the 2-phenylethyl group being a common feature in such molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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